[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide
Overview
Description
[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acridine moiety, an iodine atom, a methoxy group, and a cyanide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide typically involves multiple steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodine Atom: The iodination of the aromatic ring can be achieved using iodine or iodinating agents such as iodine monochloride in the presence of a catalyst.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Cyanide Group: The cyanide group can be introduced through nucleophilic substitution reactions using cyanide salts such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the acridine moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives with new functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes at the molecular level.
Drug Development: Its unique structure makes it a potential candidate for the development of new therapeutic agents.
Medicine
Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a potential candidate for anticancer drug development.
Antimicrobial Agents: Its structure can be modified to enhance its antimicrobial properties.
Industry
Dye Manufacturing: The compound can be used in the production of dyes with specific color properties.
Polymer Synthesis: It can be incorporated into polymers to impart unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of [4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide involves its interaction with molecular targets such as DNA, proteins, and enzymes. The acridine moiety can intercalate into DNA, disrupting its structure and function. The iodine atom and cyanide group can participate in various biochemical reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-chloro-6-methoxyphenoxy]methyl cyanide: Similar structure but with a chlorine atom instead of iodine.
[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-bromo-6-methoxyphenoxy]methyl cyanide: Similar structure but with a bromine atom instead of iodine.
[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-fluoro-6-methoxyphenoxy]methyl cyanide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in [4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide imparts unique chemical and biological properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and fluoro analogs.
Properties
IUPAC Name |
2-[4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-2-iodo-6-methoxyphenoxy]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21IN2O4/c1-28-18-11-12(10-13(23)22(18)29-9-8-24)19-20-14(4-2-6-16(20)26)25-15-5-3-7-17(27)21(15)19/h10-11,19,25H,2-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSMAAFWQKSVIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)I)OCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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